Traditional C-linked tetrazoles require protection-deprotection due to acidic NH, causing synthetic inefficiency. 4-(5-Methyl-1H-tetrazol-1-yl)aniline (CAS 64170-55-4) eliminates this by providing a blocked, non-acidic tetrazole core.
Supplied with consistent purity for reliable scale-up.
4-(5-methyl-1H-tetrazol-1-yl)aniline (CAS 64170-55-4) is a specialized, nitrogen-rich aromatic building block characterized by a para-substituted aniline and an N1-linked 5-methyltetrazole ring[1]. With a molecular weight of 175.19 g/mol, it serves as a critical intermediate in medicinal chemistry, energetic materials, and coordination polymer synthesis . The primary amine provides a versatile handle for amide coupling, reductive amination, and diazotization, while the 5-methyltetrazole moiety acts as a metabolically stable, lipophilic bioisostere for carboxylic acids and amides. For procurement teams and synthetic chemists, this compound offers a fixed-geometry, non-acidic tetrazole core that ensures predictable downstream functionalization without the competitive side reactions typical of unprotected C-linked tetrazoles [1].
Substituting 4-(5-methyl-1H-tetrazol-1-yl)aniline with its unsubstituted analog (4-(1H-tetrazol-1-yl)aniline) or its C-linked isomer (4-(1H-tetrazol-5-yl)aniline) introduces severe process and performance deviations [1]. The lack of the 5-methyl group in the unsubstituted analog reduces lipophilicity and metabolic stability, compromising structure-activity relationship (SAR) models in drug discovery. More critically, substituting with a C-linked tetrazole introduces an acidic NH proton (pKa ~4.5), which necessitates additional protection-deprotection steps during basic amide couplings and alters the coordination mode in metal-organic framework (MOF) synthesis[2]. Furthermore, utilizing the meta-isomer (3-(5-methyl-1H-tetrazol-1-yl)aniline) drastically changes the topological angle from 180° to ~120°, disrupting the linear geometry required for predictable polymer and ligand assembly [1].
Unlike C-linked tetrazoles, which possess an acidic proton that can interfere with basic reaction conditions, 4-(5-methyl-1H-tetrazol-1-yl)aniline is an N-linked tetrazole with a permanently blocked tetrazole core[1]. The C-linked comparator, 4-(1H-tetrazol-5-yl)aniline, exhibits a pKa of approximately 4.5-5.0, often requiring protecting groups (e.g., trityl) to prevent competitive alkylation or deprotonation during amine functionalization[2]. In contrast, 4-(5-methyl-1H-tetrazol-1-yl)aniline has no acidic tetrazole proton, allowing direct, unprotected amide coupling at the aniline nitrogen with high chemoselectivity [1].
| Evidence Dimension | Tetrazole ring acidity (pKa) |
| Target Compound Data | Non-acidic (pKa > 14 at the tetrazole ring) |
| Comparator Or Baseline | 4-(1H-tetrazol-5-yl)aniline (pKa ~4.5-5.0) |
| Quantified Difference | Complete elimination of acidic proton |
| Conditions | Standard basic coupling conditions (e.g., HATU/DIPEA in DMF) |
Eliminates the need for costly and time-consuming protection/deprotection steps during downstream synthesis.
In the design of metal-organic frameworks (MOFs) and rigid liquid crystals, the vector angle between the functional groups dictates the final supramolecular architecture [1]. 4-(5-methyl-1H-tetrazol-1-yl)aniline provides a para-substituted, linear geometry. When compared to the meta-isomer, 3-(5-methyl-1H-tetrazol-1-yl)aniline, the para-isomer maintains a ~180° topological vector between the primary amine and the tetrazole N4 donor[1]. The meta-isomer introduces a ~120° bend, which completely alters the unit cell dimensions and porosity of the resulting coordination networks, often leading to unpredictable amorphous precipitates rather than crystalline frameworks [1].
| Evidence Dimension | Topological vector angle |
| Target Compound Data | ~180° (linear para-substitution) |
| Comparator Or Baseline | 3-(5-methyl-1H-tetrazol-1-yl)aniline (~120° bent geometry) |
| Quantified Difference | 60° geometric divergence |
| Conditions | Crystallographic ligand design for 1D/2D coordination networks |
Ensures predictable, linear extension in materials science, which is critical for synthesizing porous frameworks and rigid-rod polymers.
The inclusion of the 5-methyl group on the tetrazole ring significantly alters the physicochemical profile of the building block compared to the unsubstituted analog [1]. 4-(5-methyl-1H-tetrazol-1-yl)aniline exhibits a higher partition coefficient (LogP) than 4-(1H-tetrazol-1-yl)aniline. This increase in lipophilicity (typically +0.4 to +0.5 LogP units) enhances membrane permeability in downstream active pharmaceutical ingredients (APIs)[1]. Additionally, the methyl group provides steric shielding to the tetrazole ring, reducing susceptibility to oxidative degradation in hepatic microsome assays compared to the exposed unsubstituted tetrazole [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP contribution) |
| Target Compound Data | Enhanced lipophilicity (+0.4 to +0.5 units) |
| Comparator Or Baseline | 4-(1H-tetrazol-1-yl)aniline (Baseline lipophilicity) |
| Quantified Difference | Measurable increase in LogP and steric shielding |
| Conditions | In silico physicochemical profiling and standard ADME models |
Provides a superior starting point for drug discovery libraries targeting intracellular receptors where membrane permeability is a bottleneck.
Directly downstream of its enhanced lipophilicity and non-acidic nature, this compound serves as a reliable building block for synthesizing kinase inhibitors and GPCR antagonists. The blocked N1-tetrazole allows for standard high-throughput amide couplings without the need for protecting groups [1].
Leveraging the strict ~180° topological linearity demonstrated against meta-isomers, this precursor is utilized to construct highly predictable, rigid 1D coordination chains and 2D porous grids with transition metals like zinc and copper [2].
Driven by the stability of the 5-methyltetrazole ring and high nitrogen mass fraction, the compound is a viable precursor for advanced energetic materials, where thermal stability during formulation is critical compared to unsubstituted analogs [1].